molecular formula C12H9O3Si B14623481 Tri(2-furyl)silane

Tri(2-furyl)silane

Cat. No.: B14623481
M. Wt: 229.28 g/mol
InChI Key: PBUFTNMMTLQJSK-UHFFFAOYSA-N
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Description

Tri(furan-2-yl)silane is an organosilicon compound characterized by the presence of three furan rings attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri(furan-2-yl)silane typically involves the reaction of furan with silicon-containing reagents. One common method is the hydrosilylation of furan with trichlorosilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of Tri(furan-2-yl)silane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tri(furan-2-yl)silane undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furan-2,5-diones.

    Reduction: The compound can be reduced to form silane derivatives with partially or fully hydrogenated furan rings.

    Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of various substituted silanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products

    Oxidation: Furan-2,5-diones.

    Reduction: Silane derivatives with hydrogenated furan rings.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Tri(furan-2-yl)silane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which Tri(furan-2-yl)silane exerts its effects is primarily through its ability to form stable complexes with various molecules. The silicon atom can act as a Lewis acid, facilitating the formation of coordination complexes. The furan rings can participate in π-π interactions, enhancing the stability and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Tri(furan-2-yl)phosphine: Similar structure but with a phosphorus atom instead of silicon.

    Tri(furan-2-yl)borane: Contains a boron atom instead of silicon.

    Tri(furan-2-yl)germane: Contains a germanium atom instead of silicon.

Uniqueness

Tri(furan-2-yl)silane is unique due to the presence of silicon, which imparts distinct chemical properties compared to its phosphorus, boron, and germanium analogs. The silicon atom’s ability to form strong bonds with oxygen and carbon atoms makes Tri(furan-2-yl)silane particularly stable and versatile in various chemical reactions.

Properties

Molecular Formula

C12H9O3Si

Molecular Weight

229.28 g/mol

InChI

InChI=1S/C12H9O3Si/c1-4-10(13-7-1)16(11-5-2-8-14-11)12-6-3-9-15-12/h1-9H

InChI Key

PBUFTNMMTLQJSK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)[Si](C2=CC=CO2)C3=CC=CO3

Origin of Product

United States

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